N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

Description

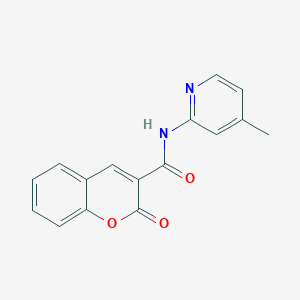

N-(4-Methylpyridin-2-yl)-2-oxochromene-3-carboxamide is a synthetic carboxamide derivative featuring a chromene (benzopyran-2-one) core substituted with a 4-methylpyridin-2-yl group at the carboxamide position. Chromene derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-modulating activities.

Properties

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H12N2O3/c1-10-6-7-17-14(8-10)18-15(19)12-9-11-4-2-3-5-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19) |

InChI Key |

GXLBRIYEWMYESZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with 2-oxochromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby exhibiting antibacterial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Core Structure Modifications

- Chromene vs. Thiophene/Phenoxy: The chromene core in the target compound distinguishes it from analogs like N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (thiophene core) and Compound 602 (phenoxyacetamide core).

- Substituent Effects: The 4-methylpyridin-2-yl group is conserved in multiple analogs (e.g., Compounds 602, 7c) and is critical for hydrogen bonding with biological targets. Anti-inflammatory activity: Compound 7c’s nitrobenzenesulfonyl and indole-propanamide substituents contribute to its superior anti-inflammatory activity (88.89% inhibition) compared to simpler chromene derivatives, suggesting that bulky electron-withdrawing groups enhance efficacy . Auxin activity: Compound 602’s chloro-dimethylphenoxy group mimics natural auxins, enabling plant hormone receptor binding, while the chromene-based target compound lacks this functionality .

Molecular Weight and Solubility

- The target compound (chromene core, molecular weight ~297.3 g/mol) is lighter than Compound 7c (~500 g/mol), which may improve membrane permeability but reduce binding affinity due to fewer substituents .

Biological Activity

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

Chemical Structure (Placeholder for actual image)

This compound features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound primarily involves:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties, potentially through the inhibition of carbonic anhydrase enzymes, which are crucial for bacterial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 5.5 | Induction of apoptosis |

| MCF-7 | 6.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains:

| Bacterial Strain | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 50 |

| Klebsiella pneumoniae | 77.52 | 50 |

These results indicate that the compound has significant inhibitory effects on bacterial growth, suggesting its potential as a novel antimicrobial agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptosis markers (Annexin V-FITC positive cells) in MDA-MB-231 cells, supporting its role as an anticancer agent.

- Results : The percentage of apoptotic cells increased from 0.18% to 22.04% post-treatment.

- Antibacterial Efficacy Study : Another study evaluated the antibacterial properties against S. aureus and K. pneumoniae, showing promising results that could lead to new treatment options for bacterial infections.

Q & A

Q. What are the recommended synthetic routes for N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the condensation of chromene-3-carboxylic acid derivatives with 4-methylpyridin-2-amine. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while catalysts (e.g., triethylamine) improve yields .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Yield is sensitive to temperature (60–80°C optimal) and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivative) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : H and C NMR confirm the pyridinyl and chromene moieties, with characteristic shifts for the carboxamide carbonyl (~168–170 ppm) and aromatic protons .

- X-ray crystallography : Resolves spatial conformation, such as dihedral angles between the pyridine and chromene rings, critical for SAR studies .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHNO: theoretical 281.0926) .

Q. What initial biological screening assays are appropriate to evaluate its bioactivity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial testing : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic potential?

- Substituent variation : Compare analogs with substituents at the 4-methylpyridine (e.g., Cl, NO) or chromene (e.g., methoxy, bromo) positions to assess effects on bioactivity .

- Functional group modifications : Replace the carboxamide with sulfonamide or urea to evaluate binding affinity changes .

- In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability using LC-MS/MS. Poor in vivo activity may correlate with rapid hepatic metabolism .

- Prodrug design : Introduce ester groups to improve membrane permeability .

- Metabolite identification : Use microsomal assays to detect active/inactive metabolites .

Q. What computational methods predict binding affinities with target proteins?

- Molecular docking : Identify binding poses in ATP-binding pockets (e.g., kinases) using PyMOL .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR models : Develop regression models correlating logP values with IC data .

Q. How to resolve contradictory data on mechanism of action across different studies?

- Orthogonal assays : Validate kinase inhibition (e.g., radiometric assays) alongside apoptosis markers (e.g., caspase-3 activation) .

- Pathway analysis : Use RNA-seq to identify differentially expressed genes post-treatment .

- Reproducibility checks : Standardize cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum-free media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.